molecular formula C13H25BrO2 B1584341 Ethyl 11-bromoundecanoate CAS No. 6271-23-4

Ethyl 11-bromoundecanoate

Cat. No.: B1584341
CAS No.: 6271-23-4
M. Wt: 293.24 g/mol
InChI Key: RGWOAXNKJWTDFA-UHFFFAOYSA-N
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Description

Ethyl 11-bromoundecanoate is an organic compound with the molecular formula C13H25BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is characterized by its clear liquid form and a molecular weight of 293.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 11-bromoundecanoate can be synthesized through the esterification of 11-bromoundecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 11-bromoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Corresponding substituted products (e.g., 11-azidoundecanoate).

    Reduction: 11-bromoundecanol.

    Hydrolysis: 11-bromoundecanoic acid.

Scientific Research Applications

Ethyl 11-bromoundecanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 11-bromoundecanoate primarily involves its reactivity as a brominated ester. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups that can interact with various molecular targets and pathways .

Comparison with Similar Compounds

  • Ethyl 4-bromobutyrate
  • Ethyl 6-bromohexanoate
  • Ethyl 7-bromoheptanoate
  • Ethyl 5-bromovalerate
  • Methyl 11-bromoundecanoate

Comparison: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain brominated esters. This longer chain length can influence its reactivity, solubility, and applications in various fields .

Biological Activity

Ethyl 11-bromoundecanoate, an organic compound with the molecular formula C13H25BrO2, is a brominated ester that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Overview of this compound

This compound is synthesized through the esterification of 11-bromoundecanoic acid with ethanol, typically using sulfuric acid as a catalyst. The compound is characterized by its clear liquid form and a molecular weight of 293.25 g/mol. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, which are pivotal for its biological interactions.

The primary mechanism of action for this compound involves its reactivity as a brominated ester. The bromine atom acts as an effective leaving group, facilitating nucleophilic substitution reactions. This property enables the compound to modify biomolecules, which can lead to significant biological effects, including alterations in cellular signaling pathways and potential therapeutic benefits .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the brominated structure may disrupt bacterial cell membranes, leading to cell death. This mechanism is particularly relevant in dental applications where antibacterial agents are crucial for preventing infections .

Cancer Research

In cancer biology, this compound has been investigated for its role in modulating cell signaling pathways associated with tumor growth and survival. A study involving breast cancer cells demonstrated that compounds derived from this compound could suppress AKT signaling, a critical pathway in cancer progression. This suppression was linked to enhanced apoptosis and reduced cell proliferation, indicating potential as an anti-cancer agent .

Study on Antibacterial Efficacy

A specific study focused on the incorporation of this compound into dental resins demonstrated its antibacterial efficacy. The modified resins showed significant bacterial reduction compared to unmodified controls, underscoring the compound's potential in clinical applications for dental materials.

Research on Cancer Cell Lines

In another case study involving breast cancer cell lines, this compound derivatives were shown to enhance the sensitivity of cancer cells to AKT degradation therapies. The results indicated that these derivatives could lead to more effective treatments by targeting specific molecular pathways involved in cancer cell survival .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Ethyl 4-bromobutyrateBrominated EsterAntimicrobial properties
Ethyl 6-bromohexanoateBrominated EsterModerate antibacterial activity
Ethyl 7-bromoheptanoateBrominated EsterLimited research on efficacy
Mthis compoundBrominated EsterSimilar antimicrobial effects

This table illustrates that while this compound shares structural similarities with other brominated esters, its unique carbon chain length contributes to its distinctive biological properties and applications.

Properties

IUPAC Name

ethyl 11-bromoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWOAXNKJWTDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284203
Record name Ethyl 11-bromoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-23-4
Record name 6271-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36219
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 11-bromoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 11-BROMOUNDECANOATE
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Synthesis routes and methods I

Procedure details

Compound 1, 11-Bromoundecanoic acid (41.38 g, 156 mmol), was placed in a 250 ml round-bottomed flask equipped with a reflux condenser. After absolute ethanol (60 ml) and concentrated HCl (1/2 ml) were added, the reaction mixture was refluxed overnight. The reaction mixture was allowed to cool to room temperature before the solvent was removed under reduced pressure. The resulting yellow oil was dissolved in ether. The ether solution was extracted with saturated sodium carbonate (NaHCO3) and H2O, and dried over magnesium sulfate (MgSO4). The solvent was removed under reduced pressure. Purification of the crude product was obtained by vacuum distillation which yielded a colorless oil, ethyl-11-bromoundecanoate, compound 2 (37.32 g, 82.5% yield).
Quantity
0 (± 1) mol
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41.38 g
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0.5 mL
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60 mL
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Yield
82.5%

Synthesis routes and methods II

Procedure details

In this example, 12-(3-amino-2,4,6-triiodophenyl)dodecanoic acid is synthesized. 11-Bromoundecanoic acid (54.0 g, 200 mmol) was refluxed overnight with 150 ml absolute ethanol and a catalytic amount (1.0 ml) H2SO4. The solvent was removed in vacuo and the residue was dissolved in 100 ml CHCl3 and extracted with 100 ml H2O, twice with 100 ml 10% aq. NaHCO3, 100 ml water, and brine, and was dried with MgSO4Removal of the solvent in vacuo and distillation of the remaining yellow liquid under vacuum yielded ethyl-11-bromoundecanoate as a colorless liquid.
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54 g
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150 mL
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1 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(methacryloyloxy) ethyl 11-bromoundecanoate pyridinium (MEBU-Py) effective against bacteria in dental applications?

A1: While the exact mechanism of action of MEBU-Py isn't fully detailed in the study [], its antibacterial activity likely stems from the pyridinium salt group. The research indicates that these pyridinium salt groups become concentrated on the surface of the modified dental resin []. This surface accumulation suggests a contact-dependent antibacterial effect. Pyridinium salts are known to disrupt bacterial cell membranes, ultimately leading to cell death.

Q2: How does the incorporation of MEBU-Py into existing dental resins impact their properties and potential for clinical use?

A2: The study demonstrates that MEBU-Py exhibits good compatibility with a commercial dental resin system (Single Bond II adhesive) []. It readily copolymerizes with the resin components, indicating its suitability for integration into existing dental materials. Importantly, the modified resin demonstrated high antibacterial efficiency against E. coli even at relatively low concentrations of MEBU-Py (1.49%—5.58%) []. This finding suggests that incorporating MEBU-Py doesn't significantly alter the resin's handling or mechanical properties while conferring valuable antibacterial properties. Further research is needed to evaluate long-term stability, biocompatibility, and effectiveness against a broader range of oral bacteria.

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